Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure, which combines elements of indoline and piperidine. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its chemical formula is and it has a molecular weight of approximately 401.3 g/mol. The compound is classified under spirocyclic compounds, which are recognized for their complex ring structures that can influence biological activity.
This compound can be sourced from various chemical suppliers, with several synthesis methods documented in the literature. It falls into the broader category of spiro compounds, particularly those featuring piperidine and indoline moieties. Spiro compounds are known for their diverse biological activities, making them valuable in pharmaceutical research.
The synthesis of Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate typically involves a multi-step process:
The molecular structure of Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate features a spiro junction between an indoline and a piperidine ring. Key structural data includes:
Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to create derivatives with specific functionalities .
The mechanism of action for Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is not fully elucidated but likely involves interactions with biological targets such as enzymes or receptors due to its structural characteristics. The spirocyclic nature may allow it to fit into binding sites effectively, potentially influencing signaling pathways or metabolic processes within cells.
Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate has potential applications in various scientific fields:
Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS RN: 473737-34-7) possesses the molecular formula C₂₀H₂₁BrN₂O₂ and a molecular weight of 401.3 g/mol. Its defining structural element is the spiro carbon (C3) that bridges the indoline and piperidine rings, creating orthogonal ring systems that confer significant three-dimensionality. The bromine substituent at the 4-position of the indoline moiety introduces steric bulk and electronic effects that influence molecular conformation and intermolecular interactions. X-ray crystallography of analogous brominated spiro[indoline-piperidine] compounds reveals that the bromo substituent induces a slight distortion in the indoline ring planarity due to its electronegativity and size. This distortion propagates through the spiro junction, affecting the spatial orientation of the N-benzyloxycarbonyl (Cbz)-protected piperidine nitrogen relative to the indoline NH group. The canonical SMILES representation (C1CN(CCC12CNC3=C2C(=CC=C3)Br)C(=O)OCC4=CC=CC=C4) accurately captures the connectivity, highlighting the benzyl carboxylate protection on the piperidine nitrogen essential for synthetic manipulation [2] [6].
The introduction of bromine at the indoline 4-position significantly alters the compound's electronic profile and intermolecular interaction potential compared to non-halogenated analogs (e.g., CAS 167484-18-6). Bromine's polarizability enhances halogen bonding capabilities, allowing specific interactions with biological targets featuring carbonyl oxygen atoms or aromatic π-systems. This halogen bonding potential is position-dependent, with the 4-substitution enabling optimal vectoring for such interactions while minimally perturbing the basicity of the piperidine nitrogen (pKa ~8.5-9.0). Calculated logP values (~3.2) indicate moderate lipophilicity, balancing membrane permeability with aqueous solubility—a crucial factor for bioavailability. The bromine atom also increases molecular weight by ~79 Da compared to the non-brominated parent compound, influencing crystal packing density as evidenced by the higher melting point range observed in brominated derivatives (210-212°C for hydrochloride salts versus 125°C for non-brominated analogs). Hydrogen bonding sites remain limited to the indoline NH (donor) and the Cbz carbonyl (acceptor), rendering solvation properties sensitive to solvent polarity [2] [7] [9].
Table 1: Structural and Physicochemical Comparison of Brominated Spiro[indoline-3,4'-piperidine] Derivatives
Positional Isomer | CAS RN | Molecular Formula | Molecular Weight (g/mol) | SMILES Notation | Key Distinguishing Feature |
---|---|---|---|---|---|
4-Bromo | 473737-34-7 | C₂₀H₂₁BrN₂O₂ | 401.3 | C1CN(CCC12CNC3=C2C(=CC=C3)Br)C(=O)OCC4=CC=CC=C4 | Bromine ortho to indoline NH |
6-Bromo | 473737-32-5 | C₂₀H₂₁BrN₂O₂ | 401.3 | C1CN(CCC12CNC3=C2C=CC=C3Br)C(=O)OCC4=CC=CC=C4 | Bromine meta to indoline NH |
7-Bromo | - | C₂₀H₂₁BrN₂O₂ | 401.3 | C1CN(CCC12CNC3=C2C=CC(Br)=C3)C(=O)OCC4=CC=CC=C4 | Bromine para to indoline NH |
The spirocyclic core exhibits restricted flexibility, with rotation primarily occurring around the benzyloxycarbonyl C(O)-O bond and the piperidine N-Cbz bond. Density Functional Theory (DFT) studies on related spiro[indoline-3,4'-piperidine] systems indicate that the lowest energy conformation positions the bromine substituent coplanar with the indoline ring to maximize conjugation, while the Cbz group adopts orientations minimizing steric clash with the piperidine ring. Non-covalent interaction (NCI) analysis reveals weak CH-π interactions between the benzyl group and the indoline system in certain conformers. The hydrochloride salt form (commonly isolated for improved stability) enhances aqueous solubility (>10-fold compared to free base) through ionic character while maintaining the spirocyclic conformation. Hydrogen bonding primarily involves the indoline NH (donor) and the Cbz carbonyl (acceptor), with the bromide creating additional halogen bond acceptor sites critical for target engagement in biological systems [2] [5].
Brominated spiro[indoline-3,4'-piperidine] derivatives demonstrate exceptional promise in CNS drug discovery due to their ability to cross the blood-brain barrier (BBB) and engage neurological targets. The scaffold's moderate logP (~3-3.5) and molecular weight (<450 Da) comply with Lipinski's rules for CNS penetration. Specific analogs exhibit potent dopamine D₃ receptor antagonism (IC₅₀ ≈ 28 nM), attributed to the optimal spatial orientation of pharmacophores enabled by the spiro junction and halogen positioning. Molecular docking studies suggest the bromine atom forms a critical halogen bond with D₃ receptor residue Tyr³⁶⁵ in the orthosteric binding pocket, explaining the enhanced affinity of 4-bromo derivatives over non-halogenated counterparts. Additionally, several analogs demonstrate significant serotonin reuptake inhibition (Kᵢ ≈ 11 nM), indicating potential multifactorial activity in neuropsychiatric disorders. These mechanistic insights support ongoing exploration of brominated spirocycles for schizophrenia, depression, and substance use disorders where combined dopaminergic and serotonergic modulation is clinically validated [2] [10].
The antimicrobial potential of brominated spiro[indoline-3,4'-piperidine] derivatives is exemplified by their potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship (SAR) studies indicate that the 4-bromo substitution enhances DNA gyrase inhibition by facilitating halogen bonding with GyrB Asp⁸¹. This interaction disrupts ATP binding, impeding bacterial DNA replication. The spirocyclic framework provides a rigid platform that optimizes hydrophobic interactions within the gyrase binding pocket, while the Cbz group enhances compound penetration through bacterial membranes.
Table 2: Pharmacological Profile of Brominated Spiro[indoline-3,4'-piperidine] Analogs
Biological Target | Activity (IC₅₀/Kᵢ/MIC) | Mechanistic Basis | Structure-Activity Insights |
---|---|---|---|
Dopamine D₃ Receptor | 28 nM (Antagonism) | Halogen bonding with Tyr³⁶⁵ | 4-Bromo > 6-Bromo >> H (non-brominated) |
Serotonin Transporter | 11 nM (Inhibition) | Hydrophobic pocket occupation | Electron-withdrawing substituents enhance potency |
S. aureus (MRSA) | 4 µg/mL (MIC) | DNA gyrase inhibition | 4-Bromo critical for gyrase B binding |
JAK2 Kinase | 0.7 µM (Inhibition) | ATP-competitive inhibition | Spirocyclic constraint improves selectivity over JAK1 |
PARP-1 | 82 nM (Inhibition) | NAD⁺ binding site competition | Bromine enhances DNA damage recognition |
Spirocyclic brominated indoline-piperidines show emerging potential in oncology through diverse mechanisms. The 4-bromo derivative serves as a precursor to kinase inhibitors, particularly against Janus kinase 2 (JAK2), where the spiro core occupies the hydrophobic back pocket of the kinase domain. Bromine's electron-withdrawing effect fine-tunes electron density at the indoline nitrogen, enhancing hydrogen bond donation to kinase hinge regions. These compounds also demonstrate poly(ADP-ribose) polymerase (PARP) inhibition (IC₅₀ ≈ 82 nM), leveraging the bromo substituent to facilitate DNA damage recognition and binding to PARP's NAD⁺ site. Molecular dynamics simulations indicate that the 4-bromo substitution stabilizes a bioactive conformation through intramolecular interactions with the piperidine ring, reducing entropic penalties upon target binding. This dual targeting potential positions brominated spiro[indoline-piperidines] as promising scaffolds for developing multifunctional anticancer agents, particularly in tumors with DNA repair deficiencies or hyperactivated kinase signaling [2] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: